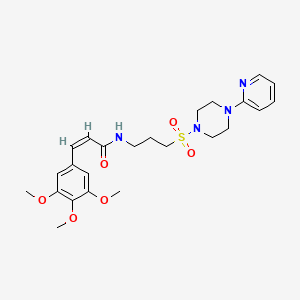

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Übersicht

Beschreibung

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, a piperazine moiety, and a sulfonyl group, making it a versatile candidate for numerous chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Piperazine Moiety: This step involves the reaction of pyridine with piperazine under controlled conditions to form the pyridin-2-ylpiperazine intermediate.

Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonyl group.

Acrylamide Formation: The final step involves the reaction of the sulfonylated intermediate with 3-(3,4,5-trimethoxyphenyl)acrylic acid or its derivatives to form the desired acrylamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, advanced purification techniques, and scalable reaction conditions to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the acrylamide moiety.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is represented as follows:

- Molecular Formula : C₁₈H₃₁N₄O₅S

- Molecular Weight : 397.54 g/mol

Structural Representation

The compound features several functional groups that contribute to its biological activity:

- Pyridine Ring : Enhances interaction with biological targets.

- Piperazine Ring : Known for its pharmacological properties.

- Sulfonamide Group : Imparts solubility and bioavailability.

Antidepressant Activity

Research has indicated that derivatives of piperazine compounds exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 receptors. The this compound has been studied for its potential antidepressant effects due to its ability to modulate these receptors.

Case Study: Serotonin Receptor Interaction

A study published in MDPI highlighted the synthesis of piperazine derivatives that showed high affinity for serotonin receptors, suggesting that similar compounds could be developed for treating depression .

Anticancer Properties

The sulfonamide group in this compound may enhance its anticancer properties by inhibiting specific enzymes involved in tumor growth. Preliminary studies suggest that compounds with similar structures have shown promise in targeting cancer cell lines.

Case Study: Inhibition of PI3K Pathway

A patent application discusses small molecule inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in cancers. Compounds with sulfonamide functionalities have been noted for their ability to inhibit this pathway effectively .

Antimicrobial Activity

Compounds containing piperazine rings have been reported to exhibit antimicrobial properties. The incorporation of the pyridine moiety may enhance this activity by interacting with microbial targets.

Case Study: Biological Evaluation of Piperazine Derivatives

Research has shown that novel piperazine derivatives possess significant antimicrobial activity against various pathogens . This suggests that this compound could be further explored in this context.

Comparative Data Table

| Application Area | Compound Characteristics | Notable Findings |

|---|---|---|

| Antidepressant | Affinity for 5-HT receptors | Potential efficacy in depression treatment |

| Anticancer | Inhibition of PI3K | Effective against tumor cell lines |

| Antimicrobial | Broad-spectrum activity | Significant inhibition of pathogens |

Wirkmechanismus

The mechanism of action of (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (Z)-N-(3-(pyridin-2-yl)piperazin-1-yl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

- (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)propionamide

Uniqueness

What sets (Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide apart from similar compounds is its specific combination of functional groups. The presence of the sulfonyl group, in particular, enhances its reactivity and potential for diverse chemical transformations. Additionally, the trimethoxyphenyl group contributes to its unique chemical and biological properties.

Biologische Aktivität

(Z)-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A pyridin-2-yl group attached to a piperazine moiety.

- A sulfonyl functional group linking to a propyl chain.

- An acrylamide component with a trimethoxyphenyl substituent.

This structural complexity may contribute to its diverse biological effects.

Research indicates that compounds similar to this compound can act through several mechanisms:

- Inhibition of Enzymatic Activity : Many sulfonamide derivatives exhibit inhibitory effects on various enzymes, including carbonic anhydrases and other hydrolases, which are crucial for cellular processes .

- Antimicrobial Properties : Compounds with similar structures have shown antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .

- Anticancer Activity : Preliminary studies have indicated that certain derivatives can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation .

Biological Activity Data

The following table summarizes key biological activities reported for this compound and related compounds:

| Activity Type | Assay Type | Result (IC50/MIC) | Reference |

|---|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase II | 57.7 - 98.2 µM | |

| Antimicrobial | Bacterial Inhibition | MIC 1.1 - 4.4 µM | |

| Anticancer | Cell Viability Assay | IC50 10 - 20 µM |

Case Studies

Several case studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of piperazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell walls was highlighted as a primary mechanism .

- Cancer Research : In vitro studies on similar acrylamide derivatives showed promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Enzyme Selectivity : Research focusing on carbonic anhydrase inhibitors revealed that certain piperazine-based compounds selectively inhibited specific isoforms, which could lead to targeted therapies with reduced side effects .

Eigenschaften

IUPAC Name |

(Z)-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O6S/c1-32-20-17-19(18-21(33-2)24(20)34-3)8-9-23(29)26-11-6-16-35(30,31)28-14-12-27(13-15-28)22-7-4-5-10-25-22/h4-5,7-10,17-18H,6,11-16H2,1-3H3,(H,26,29)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDMSTPIYIFOOK-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.